Ethyl 4,5-dihydrobenzofuran-6-carboxylate
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Overview
Description
Ethyl 4,5-dihydrobenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. . This compound is characterized by its unique structure, which includes a benzofuran ring fused with an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dihydrobenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydrobenzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
Ethyl 4,5-dihydrobenzofuran-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydrobenzofuran-6-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Ethyl 4,5-dihydrobenzofuran-6-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
2-Acetylbenzofuran: Contains an acetyl group instead of an ethyl ester.
6-Hydroxybenzofuran: Has a hydroxyl group at the 6-position instead of an ester.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
ethyl 4,5-dihydro-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCVMEBCFFLTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC1)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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